![molecular formula C17H17N3OS2 B2830167 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034399-70-5](/img/structure/B2830167.png)
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Description
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H17N3OS2 and its molecular weight is 343.46. The purity is usually 95%.
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Biological Activity
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that includes an azetidine ring, a thiophene moiety, and a benzo[d]thiazole core. The synthesis typically involves multi-step processes including the formation of the azetidine and subsequent modifications to introduce the thiophene and benzo[d]thiazole components.
Synthetic Pathway
- Formation of Azetidine : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Thiophene : The thiophene group is usually added via electrophilic substitution or coupling reactions.
- Benzo[d]thiazole Core : This is often formed through cyclization reactions involving benzothiazole derivatives.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to possess cytotoxic effects against various cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 (Breast) | 1.8 ± 0.02 |
Doxorubicin | MCF-7 (Breast) | 1.2 ± 0.005 |
The above table illustrates the potency of related compounds, suggesting that this compound may also exhibit similar activities due to its structural characteristics .
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Protein Kinases : Some derivatives have shown effectiveness as inhibitors of specific protein kinases involved in cancer proliferation.
- Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
Case Studies
- Inhibition of T-cell Proliferation : A study demonstrated that certain benzothiazole derivatives acted as potent inhibitors in T-cell proliferation assays, indicating potential applications in immunomodulation .
- Neuroprotective Effects : Other derivatives were evaluated for neuroprotective properties against ischemia/reperfusion injury, showing significant attenuation of neuronal damage .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Electron-donating groups on the aromatic rings enhance cytotoxicity, while electron-withdrawing groups tend to reduce activity.
- Ring Modifications : Alterations in the azetidine or thiophene rings can significantly impact binding affinity and selectivity toward biological targets.
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c21-17(12-2-3-14-16(8-12)23-11-19-14)18-9-15(20-5-1-6-20)13-4-7-22-10-13/h2-4,7-8,10-11,15H,1,5-6,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXGKTCWEOXWAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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